molecular formula C19H22N4O5 B4670934 Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B4670934
M. Wt: 386.4 g/mol
InChI Key: QAXZVJUATMQWSF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multiple steps. The process begins with the preparation of the 1,3-benzodioxole moiety, which is then coupled with piperazine. The resulting intermediate is further reacted with ethyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical properties make it suitable for use in various industrial applications, such as the synthesis of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Piribedil: A dopamine agonist used in the treatment of Parkinson’s disease.

    Thonzylamine hydrochloride: An antihistamine used for allergy relief.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-2-26-18(25)14-10-20-19(21-17(14)24)23-7-5-22(6-8-23)11-13-3-4-15-16(9-13)28-12-27-15/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZVJUATMQWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate

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